Ethyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260983-98-9
VCID: VC6277288
InChI: InChI=1S/C26H38N4O3/c1-3-19-8-10-20(11-9-19)24-23(25(31)33-4-2)22(27-26(32)28-24)18-29-16-12-21(13-17-29)30-14-6-5-7-15-30/h8-11,21,24H,3-7,12-18H2,1-2H3,(H2,27,28,32)
SMILES: CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)N4CCCCC4)C(=O)OCC
Molecular Formula: C26H38N4O3
Molecular Weight: 454.615

Ethyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 1260983-98-9

Cat. No.: VC6277288

Molecular Formula: C26H38N4O3

Molecular Weight: 454.615

* For research use only. Not for human or veterinary use.

Ethyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 1260983-98-9

Specification

CAS No. 1260983-98-9
Molecular Formula C26H38N4O3
Molecular Weight 454.615
IUPAC Name ethyl 4-(4-ethylphenyl)-2-oxo-6-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C26H38N4O3/c1-3-19-8-10-20(11-9-19)24-23(25(31)33-4-2)22(27-26(32)28-24)18-29-16-12-21(13-17-29)30-14-6-5-7-15-30/h8-11,21,24H,3-7,12-18H2,1-2H3,(H2,27,28,32)
Standard InChI Key OJWYDQOUHWXNRL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)N4CCCCC4)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key domains:

  • A tetrahydropyrimidine core (positions 1–4) featuring a 2-oxo group that enables hydrogen bonding with biological targets .

  • A 4-ethylphenyl substituent at position 4, contributing to hydrophobic interactions and π-stacking potential .

  • A 1,4'-bipiperidinyl-methyl group at position 6, introducing conformational flexibility and basic nitrogen atoms for salt bridge formation .

The ethyl ester at position 5 serves as a prodrug moiety, likely hydrolyzed in vivo to the carboxylic acid metabolite .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₃₈N₄O₃
Molecular Weight454.6 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (2 carbonyls, 3 ethers)
Rotatable Bonds8
Topological Polar Surface Area52.5 Ų

The high rotatable bond count (8) and moderate polar surface area suggest balanced solubility-permeability characteristics, aligning with Lipinski’s rule of five for drug-likeness .

Synthesis and Analytical Characterization

Spectroscopic Data

Key spectral features from analogs:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.45 (m, 4H, piperidine-H), 2.35 (q, J=7.1 Hz, 2H, Ar-CH₂CH₃), 3.15 (br s, 2H, NCH₂N), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.85 (s, 1H, C4-H), 6.95–7.25 (m, 4H, aromatic) .

  • HRMS (ESI+): m/z calculated for C₂₆H₃₈N₄O₃ [M+H]⁺ 455.2976, found 455.2979 .

Pharmacological Profile (Based on Structural Analogs)

Kinase Inhibition

Comparative analysis with derivative V020-0944 (MW 441.61 g/mol) shows:

KinaseIC₅₀ (nM)Selectivity Index vs. EGFR
CDK2/Cyclin E28 ± 4>500
Aurora B112 ± 1148
PLK189 ± 972

Data suggests preferential inhibition of cell cycle regulators over tyrosine kinases .

Antibacterial Activity

The nitro-substituted analog (CAS 161374-08-9) exhibits:

OrganismMIC (μg/mL)
S. aureus MRSA8
E. coli ESBL64
P. aeruginosa128

Mechanistic studies indicate disruption of membrane potential via interaction with undecaprenyl phosphate reductase .

ADMET Predictions

ParameterPredictionMethod
Caco-2 Permeability22.5 × 10⁻⁶ cm/s (High)SwissADME
CYP3A4 Inhibition0.82 (Probable Inhibitor)admetSAR
hERG BlockadepIC₅₀ = 5.1 (Low Risk)Pred-hERG
Oral Bioavailability68% (Rat)GastroPlus®

The compound’s high permeability and moderate bioavailability warrant formulation studies to enhance aqueous solubility .

Applications in Drug Discovery

CNS-Targeted Therapeutics

The bipiperidine moiety enables blood-brain barrier penetration, as demonstrated in analogs showing:

  • 42% inhibition of monoamine oxidase B (MAO-B) at 10 μM

  • Kᵢ = 380 nM for σ-1 receptor binding

Antibiotic Adjuvants

When combined with meropenem, the 4-nitrophenyl analog reduces Acinetobacter baumannii biofilm formation by 78% at sub-MIC concentrations .

Future Research Directions

  • Stereochemical Optimization: Resolution of racemic mixtures (e.g., V019-3693) to isolate enantiomers with improved target selectivity .

  • Prodrug Modifications: Replacement of ethyl ester with pivaloyloxymethyl groups to enhance intestinal absorption .

  • Target Deconvolution: Chemoproteomic studies using photoaffinity probes based on the tetrahydropyrimidine core.

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